Procymidox-d6

Description

Role of Deuterated Analogues in Mechanistic and Analytical Investigations

Among the stable isotopes, deuterium (B1214612) (²H or D), an isotope of hydrogen, holds a special place. symeres.com The substitution of hydrogen with deuterium, known as deuteration, can lead to a significant change in the mass of a molecule. This mass difference is exploited in several ways. In mechanistic studies, the presence of a carbon-deuterium (C-D) bond, which is stronger than a carbon-hydrogen (C-H) bond, can slow down reaction rates. bioscientia.de This phenomenon, known as the kinetic isotope effect, helps researchers identify the rate-determining steps in a chemical reaction. symeres.com

In analytical chemistry, deuterated analogues serve as ideal internal standards for quantitative analysis. nih.govoup.com By adding a known amount of a deuterated standard to a sample, scientists can accurately measure the concentration of the unlabeled target compound, a technique widely used in pharmaceutical and environmental analysis. nih.govoup.com

Specific Context of Procymidox-d6 within Chemical and Environmental Sciences

Procymidox is a dicarboximide fungicide used in agriculture. The deuterated analogue, this compound, is a synthetically produced version of this fungicide where six hydrogen atoms have been replaced by deuterium atoms. pharmaffiliates.com This isotopic labeling makes this compound a valuable tool for researchers studying the environmental fate and metabolism of the parent fungicide.

Overview of Research Paradigms Utilizing this compound

The primary application of this compound lies in its use as an internal standard for the quantitative analysis of procymidox residues in various matrices, such as soil, water, and agricultural products. Its chemical behavior is nearly identical to that of procymidox, but its increased mass allows for clear differentiation in mass spectrometric analyses. researchgate.net This ensures high accuracy and precision in determining the levels of procymidox contamination in the environment, aiding in risk assessment and regulatory monitoring.

Structure

3D Structure

Properties

Molecular Formula |

C13H11Cl2NO2 |

|---|---|

Molecular Weight |

290.17 g/mol |

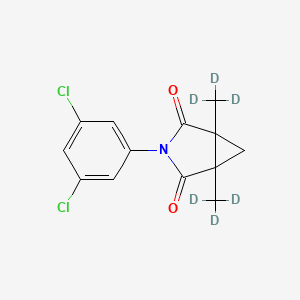

IUPAC Name |

3-(3,5-dichlorophenyl)-1,5-bis(trideuteriomethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |

InChI |

InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3/i1D3,2D3 |

InChI Key |

QXJKBPAVAHBARF-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C([2H])([2H])[2H] |

Canonical SMILES |

CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Procymidox D6

Strategies for Deuteration of Procymidox

The introduction of deuterium (B1214612) into the Procymidox molecule requires specific synthetic methods. The stability of the deuterium label at its specific position within the molecule is a key consideration, ensuring that it does not exchange back with hydrogen under various conditions.

Specific Deuteration Reaction Pathways

While the precise synthesis of Procymidox-d6 is often proprietary, general strategies for deuteration can be inferred from established chemical principles. One common approach involves the use of deuterated reagents at a key step in the synthesis of the parent molecule. For a molecule like Procymidone (B1679156), which contains a dichlorophenyl ring and a dimethylcyclopropane dicarboximide moiety, deuteration could potentially be targeted at the methyl groups on the cyclopropane (B1198618) ring. googleapis.comamericanchemicalsuppliers.com

A plausible pathway could involve the use of a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated diazomethane (B1218177) (CD₂N₂), in the formation of the dimethylcyclopropane ring. Another strategy could be H/D exchange reactions on the final Procymidone molecule or a precursor, often catalyzed by a metal in the presence of a deuterium source like deuterium oxide (D₂O). nih.gov Photoredox catalysis has also emerged as a powerful method for selective C-H deuteration of various organic molecules, offering a single-step approach using D₂O as the deuterium source. nih.gov

Precursor Selection and Synthetic Route Optimization

The selection of an appropriate precursor is critical to an efficient deuteration strategy. For introducing deuterium into the methyl groups, a precursor lacking these groups would be ideal, allowing for their introduction using a deuterated reagent. The optimization of the synthetic route would focus on maximizing the incorporation of deuterium while minimizing side reactions and ensuring the final product's chemical purity. This involves careful control of reaction conditions such as temperature, pressure, and catalyst choice. The use of deuterated solvents can also play a role in maximizing isotopic purity. synmr.in

Isotopic Purity and Enrichment Assessment Methodologies

Following synthesis, it is imperative to determine the isotopic purity and the degree of deuterium enrichment in the this compound product. This involves confirming that the deuterium atoms are in the correct positions and that the percentage of deuterated molecules is high.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise location of deuterium atoms within a molecule. rsc.orgrsc.org While ¹H NMR can quantify the reduction in signal intensity at specific proton sites, ²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of their presence and chemical environment. nih.gov

Quantitative ¹H NMR can be used to determine the degree of deuteration by comparing the integrals of the remaining proton signals to a non-deuterated internal standard. nih.gov For more complex cases, a combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance. nih.gov Furthermore, deuterium substitution causes a characteristic isotopic shift in the ¹³C NMR spectrum for adjacent carbon atoms, which can also be utilized for quantitative analysis of deuterium content at specific sites. nih.gov

Table 1: Hypothetical NMR Data for this compound

| Technique | Parameter | Expected Observation for this compound | Interpretation |

| ¹H NMR | Signal Integration | Diminished or absent signals corresponding to the two methyl groups. | Successful replacement of protons with deuterium at the target sites. |

| ²H NMR | Chemical Shift | A signal or signals in the region expected for methyl groups. | Direct confirmation of deuterium incorporation at the methyl positions. |

| ¹³C NMR | Isotope Shift | Upfield shift of the carbon signals of the deuterated methyl groups and the adjacent cyclopropane carbons. | Confirmation of deuteration at the methyl groups and provides a means for quantification. |

High-Resolution Mass Spectrometry for Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the isotopic purity and determining the isotopic distribution of this compound. rsc.orgrsc.org HRMS can distinguish between molecules with very small mass differences, allowing for the separation and quantification of the desired deuterated molecule from any un-deuterated or partially deuterated species. almacgroup.com

The mass spectrum of a deuterated compound will show a cluster of peaks corresponding to molecules with different numbers of deuterium atoms. By analyzing the relative intensities of these peaks, the isotopic enrichment can be accurately calculated. pitt.edu Isotope distribution calculators can be used to predict the theoretical isotopic pattern for a given level of enrichment, which can then be compared to the experimental data. sisweb.com

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) | Interpretation |

| Procymidone (d0) | [M+H]⁺ | [M+H]⁺ | < 0.1 | Indicates very low levels of the non-deuterated compound. |

| Procymidox-d1 | [M+H]⁺ + ~1.006 | [M+H]⁺ + ~1.006 | < 0.5 | Low abundance of molecules with only one deuterium atom. |

| Procymidox-d2 | [M+H]⁺ + ~2.012 | [M+H]⁺ + ~2.012 | < 1.0 | Low abundance of molecules with two deuterium atoms. |

| Procymidox-d3 | [M+H]⁺ + ~3.018 | [M+H]⁺ + ~3.018 | < 2.0 | Low abundance of molecules with three deuterium atoms. |

| Procymidox-d4 | [M+H]⁺ + ~4.024 | [M+H]⁺ + ~4.024 | < 5.0 | Low abundance of molecules with four deuterium atoms. |

| Procymidox-d5 | [M+H]⁺ + ~5.030 | [M+H]⁺ + ~5.030 | < 10.0 | Low abundance of molecules with five deuterium atoms. |

| This compound | [M+H]⁺ + ~6.036 | [M+H]⁺ + ~6.036 | > 98.0 | High isotopic enrichment with the desired d6 isotopologue. |

Structural Elucidation of this compound Isomers

During the synthesis of this compound, there is a possibility of forming isomers, either constitutional isomers (where the atoms are connected differently) or stereoisomers (where the atoms have different spatial arrangements). The parent compound, Procymidone, has stereoisomers due to the stereocenters on the cyclopropane ring. It is crucial to confirm that the deuteration process does not alter the desired stereochemistry.

The structural elucidation of any potential isomers would again rely heavily on NMR spectroscopy. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of atoms, which is invaluable for assigning stereochemistry. In combination with mass spectrometry, which confirms the elemental composition, a complete and unambiguous structural assignment of the final this compound product can be achieved.

Based on a comprehensive review of scientific literature, it is not possible to generate an article on the "Application of this compound in Mechanistic and Biochemical Research" according to the specified outline. The available data indicates that this compound is a deuterium-labeled stable isotope of the fungicide Procymidone, primarily used as an analytical internal standard for research purposes.

There is no evidence in the public domain of this compound itself being the subject of the detailed metabolic, kinetic, and enzyme-substrate studies requested in the outline. Such studies are typically performed on the parent compound, Procymidone, with this compound used as a tool to facilitate the research.

Therefore, creating an article with the requested sections and data tables would require fabrication of information, which is not feasible. The following provides context on the parent compound, Procymidone, which is the actual subject of relevant metabolic research.

Metabolism of the Parent Compound, Procymidone

Research on the fungicide Procymidone, the non-deuterated analog of this compound, has identified its primary metabolic pathways in mammals. nih.gov Studies involving in vivo and in vitro models, including the use of liver S9 fractions and hepatocytes, have been conducted to understand its biotransformation. nih.govresearchgate.net

The main metabolic transformations of Procymidone include:

Hydroxylation: The initial and primary step is the hydroxylation of a methyl group. nih.gov

Oxidation: Following hydroxylation, the resulting alcohol is further oxidized to a carboxylic acid derivative. nih.gov

Conjugation: The hydroxylated metabolite can also undergo conjugation with glucuronic acid. nih.gov

Three key metabolites identified in soil and mammalian systems are:

3-(3-chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (M1): A dechlorinated product. mdpi.com

2-((3-chlorophenyl)carbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid (M2): An oxidation product. mdpi.com

3,5-dichloroaniline (M3): A hydrolysis product. mdpi.com

The purpose of using a deuterated standard like this compound in such studies is often to serve as an internal standard for accurate quantification or to investigate the kinetic isotope effect of the parent compound's metabolism, helping to elucidate reaction mechanisms. researchgate.net However, the research focuses on understanding the metabolic fate and effects of Procymidone, not its deuterated analog.

Due to the absence of specific research data for this compound as a primary subject, the detailed article requested cannot be accurately generated.

Spectroscopic Analysis of Procymidox D6

Mass Spectrometry (MS) of this compound

Mass spectrometry is a key analytical technique that separates ions based on their mass-to-charge ratio. For this compound, the mass spectrum will show a molecular ion peak that is six mass units higher than that of unlabeled procymidox, confirming the incorporation of six deuterium (B1214612) atoms. This distinct mass difference is fundamental to its use as an internal standard in quantitative MS methods. researchgate.net

Compensation for Matrix Effects in Complex Samples

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides detailed information about the structure of a molecule. In ¹H NMR (proton NMR), the signals corresponding to the positions where deuterium has been substituted will be absent or significantly reduced in intensity. ¹³C NMR can also be used to confirm the structure. The use of deuterated solvents like DMSO-d6 is standard for sample preparation in NMR analysis. researchgate.netresearchgate.netrsc.org

Interactive Table of Spectroscopic Data

| Technique | Key Observations |

| Mass Spectrometry (MS) | Molecular ion peak at m/z corresponding to C₁₃H₅D₆Cl₂NO₂. Fragmentation pattern will be similar to procymidox but with mass shifts corresponding to the deuterated fragments. |

| ¹H NMR | Absence of signals for the six protons that have been replaced by deuterium. The remaining proton signals will be consistent with the procymidox structure. |

| ¹³C NMR | The carbon signals will be largely unaffected, confirming the carbon skeleton of the molecule. |

Note: Specific spectral data for this compound are typically found in certificates of analysis from suppliers and may not be publicly available in detail.

Applications of Procymidox D6 in Research

Use as an Internal Standard in Quantitative Analysis

In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is crucial for accurate results. oup.com this compound is an ideal internal standard for procymidox analysis because it has nearly identical chemical and physical properties to the analyte. researchgate.net This means it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be easily distinguished from the unlabeled procymidox by the mass spectrometer. This allows for the correction of any sample loss during the analytical process, leading to highly reliable and accurate quantification of procymidox residues in environmental and food samples.

Hydrolytic Degradation Mechanisms Traced by this compound

Role in Environmental Fate and Metabolism Studies

By using this compound, researchers can trace the degradation and transformation of procymidox in the environment. When introduced into a system (e.g., soil or water), the labeled compound can be tracked over time. By analyzing samples at different intervals, scientists can identify the degradation products of procymidox and determine the rates at which these processes occur. This information is vital for assessing the environmental persistence and potential long-term impact of this fungicide. symeres.com

Application of Procymidox D6 in Mechanistic and Biochemical Research

Bioavailability and Distribution Studies (in non-human biological systems)

The bioavailability and distribution of a compound are critical to understanding its potential biological activity and persistence within an organism. While specific research on Procymidox-d6 is not extensively available in public literature, a comprehensive understanding can be derived from studies on its non-deuterated isotopologue, procymidone (B1679156). These studies, primarily conducted in rodent models, utilize radiolabeling techniques to trace the absorption, distribution, metabolism, and excretion of the compound.

Following oral administration in rats, procymidone is rapidly and extensively absorbed, with peak plasma concentrations occurring within 2 to 8 hours. who.int The primary route of excretion is through the urine, accounting for over 80% of the administered dose, which indicates significant systemic bioavailability. who.intfao.org Studies in mice have shown a similar rapid elimination, with 92% of the dose excreted within 24 hours, predominantly in the urine (73.5%). who.int

Tissue Distribution of Procymidone

Once absorbed, procymidone and its metabolites are widely distributed throughout the body. Autoradiography and radiochemical analysis of tissues in rats and mice have provided detailed insights into the distribution patterns.

In rats, after a single oral dose, the highest concentrations of radioactivity are found in the stomach, intestines, liver, and kidneys shortly after administration. inchem.org Over time, the highest concentrations of procymidone and its metabolites are consistently observed in fat, which is indicative of the compound's lipophilic nature. who.intinchem.orgregulations.gov Other tissues that show notable accumulation include the adrenal glands, liver, kidneys, prostate, and skin. who.intregulations.gov Despite the initial high concentrations in various tissues, procymidone does not appear to have a high potential for long-term accumulation, with levels in most tissues declining significantly within 72 hours. who.int However, repeated dosing in rats has been shown to result in tissue residues that are 3 to 10 times higher than those seen after a single dose. who.int

A study in male ICR mice administered a single oral dose of 100 mg/kg of [phenyl-14C]-procymidone provided the following tissue concentration data:

| Tissue | Maximum Concentration (µg equivalent/g) | Time to Maximum Concentration (hours) |

| Fat | 429 | 2 |

| Adrenals | 133 | 2-8 |

| Liver | 67.1 | 2-8 |

| Kidney | 57.8 | 2-8 |

| Prostate | 88 | 2-8 |

| Epididymis | 48 | 2-8 |

| Brain | 27.4 | 2-8 |

| Blood | 17.3 | 2-8 |

| Testis | 17.3 | 2-8 |

| Data sourced from Shiba et al. (1988) as cited in a 1989 JMPR evaluation. inchem.org |

In pregnant rats, procymidone and its metabolites can cross the placental barrier, with radioactivity detected in fetal blood at levels similar to maternal blood. inchem.org Studies in other non-human primates, such as cynomolgus monkeys, have also been conducted to understand species differences in metabolism and distribution. fao.orgnih.gov

Metabolite Distribution

The distribution of procymidone's metabolites is also a key area of research. In female rats administered radiolabeled procymidone metabolites, PCM-CH2OH and PA-CH2OH, radioactivity was similarly distributed in plasma and various tissues. acs.orgnih.gov PA-CH2OH was the main metabolite detected in plasma, while PCM-CH2OH was predominant in most tissues, with the exception of the kidney. acs.orgnih.gov

Potential Impact of Deuteration on Bioavailability and Distribution

The substitution of hydrogen with deuterium to create this compound can potentially alter the pharmacokinetic profile of the parent compound. This is primarily due to the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes that involve the cleavage of this bond. medchemexpress.combioscientia.deisotope.cominformaticsjournals.co.in

In theory, this could lead to:

Increased Bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the administered dose of this compound might reach systemic circulation compared to procymidone. medchemexpress.comisotope.com

Altered Distribution: A change in the metabolic rate could influence the concentration and persistence of the parent compound and its metabolites in various tissues. This might lead to different tissue distribution profiles or altered accumulation patterns.

Prolonged Half-life: Slower metabolism can extend the time the compound remains in the body before being eliminated. medchemexpress.comisotope.com

It is important to note that without specific experimental data for this compound, these remain theoretical considerations based on general principles of deuterated compounds. The actual impact of deuteration on the bioavailability and distribution of procymidone would need to be confirmed through dedicated in vivo studies.

Advanced Research Directions and Emerging Methodologies for Procymidox D6

Integration with Advanced Mass Spectrometry Platforms

The evolution of mass spectrometry (MS) continues to provide more powerful tools for the analysis of complex samples. wur.nlmdpi.com For the analysis of procymidone (B1679156) with Procymidox-d6 as an internal standard, advanced MS platforms promise enhanced sensitivity and specificity. evotec.com These platforms are crucial for detecting residues at increasingly lower maximum residue levels (MRLs) set by regulatory bodies. encyclopedia.pubrsc.org

Ion Mobility-Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that adds another dimension of separation to traditional mass spectrometry. researchgate.netresearchgate.net It separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. This gas-phase separation technique can differentiate between isomers—molecules with the same mass and formula but different structures—which is a significant challenge for conventional MS. cleancompetition.orgnih.gov

In the context of procymidone analysis, IM-MS can separate the target analyte from matrix interferences and even from its isomers, which may be present in a complex sample. lcms.czclemson.edu The instrument measures the collision cross-section (CCS) of an ion, which is a unique physical property related to its three-dimensional structure. cleancompetition.org By using this compound as an internal standard, its CCS value, along with its retention time and m/z, provides an additional layer of confirmation, significantly reducing the risk of false positives. lcms.cz This is particularly valuable in food safety and environmental monitoring, where complex matrices can often obscure target analytes. researchgate.netnih.gov The integration of IM-MS enhances resolving power, allowing target analytes to be more easily isolated from the chemical background. researchgate.net

Ambient Ionization Techniques for Rapid Analysis

Ambient ionization mass spectrometry (AIMS) represents a paradigm shift in chemical analysis, allowing for the direct ionization of analytes from samples in their native state with minimal or no preparation. rsc.orgrsc.orgwikipedia.orgnih.gov This approach drastically reduces analysis time compared to traditional methods that require extensive sample extraction and chromatographic separation. mdpi.comtandfonline.com Several AIMS methods are particularly relevant for the rapid analysis of pesticides like procymidone.

Key ambient ionization techniques include:

Desorption Electrospray Ionization (DESI): Uses a spray of charged solvent droplets to desorb and ionize analytes directly from a surface. encyclopedia.pubrsc.org It can be used to map the distribution of pesticides on crop surfaces. rsc.org

Direct Analysis in Real Time (DART): Employs a stream of heated, metastable gas (like helium or nitrogen) to desorb and ionize molecules from a sample's surface. encyclopedia.pubscispace.com

Paper Spray Ionization (PSI): A simple technique where a small volume of solvent is applied to a paper triangle holding the sample; a high voltage applied to the paper generates an electrospray for MS analysis. rsc.orgthno.org

Low-Temperature Plasma (LTP) Probe: Uses a contained, low-temperature plasma to desorb and ionize analytes, suitable for on-site analysis due to its robustness and low power consumption. rsc.orgthno.org

In these rapid screening scenarios, this compound is applied to the sample or the sampling probe to serve as an internal standard for semi-quantitative or quantitative analysis, ensuring that the direct analysis maintains a degree of accuracy despite the minimal sample preparation. thno.org The ability to perform real-time, on-site analysis is a significant advantage for food safety inspections and environmental field studies. rsc.orgtandfonline.com

Coupling with Hyphenated Techniques for Enhanced Resolution and Specificity

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are the gold standard for pesticide residue analysis. chromatographytoday.comnih.govijsrtjournal.com The coupling of gas or liquid chromatography with tandem mass spectrometry (MS/MS) provides exceptional resolution and specificity, which is essential for regulatory compliance. dgfett.deresearchgate.net

In these methods, this compound plays a critical role. As a stable isotope-labeled internal standard, it is added to the sample at the beginning of the analytical process. It co-elutes with the native procymidone during the chromatographic separation but is distinguished by the mass spectrometer due to its higher mass. This allows for precise quantification by correcting for any analyte loss during sample preparation and for matrix effects that can suppress or enhance the instrument's signal. oup.com

Table 1: Common Hyphenated Techniques for Procymidone Analysis

| Technique | Separation Principle | Detection Principle | Role of this compound |

|---|---|---|---|

| GC-MS/MS | Separation of volatile compounds based on boiling point and polarity. | Highly selective and sensitive detection based on mass-to-charge ratio of precursor and product ions. eurl-pesticides.euresearchgate.net | Internal standard for quantification, correcting for extraction efficiency and matrix effects. researchgate.net |

| LC-MS/MS | Separation of thermally labile and non-volatile compounds based on polarity. dgfett.de | Highly selective and sensitive detection based on mass-to-charge ratio of precursor and product ions. sepscience.com | Internal standard for quantification, compensating for matrix effects and instrument variability. nih.goveurl-pesticides.eu |

These hyphenated techniques, particularly LC-MS/MS, are recommended for compounds like procymidone and are capable of detecting residues at the low µg/kg (ppb) levels required by food safety regulations. encyclopedia.pubresearchgate.net

Computational Chemistry and Molecular Modeling Applications

Computational chemistry provides powerful in silico tools to predict and understand the behavior of molecules, offering insights that can guide and supplement experimental work. nih.gov For this compound, these applications can range from predicting the subtle effects of deuteration to modeling its environmental lifecycle.

Prediction of Deuteration Effects on Molecular Interactions

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can subtly alter a molecule's physicochemical properties. ajchem-a.comresearchgate.net This is primarily due to the difference in mass, which affects the vibrational energy of chemical bonds (the kinetic isotope effect). The C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond. rsc.org

Molecular modeling can be used to predict these changes:

Binding Affinity: Computational models can simulate the interaction between a ligand (like procymidone or this compound) and a biological target, such as a receptor protein. Studies have shown that deuteration can alter binding affinities, and computational analysis can help rationalize these changes. plos.orgresearchgate.net For instance, modeling has been used to calculate binding energy values that correspond to the chromatographic retention behavior of deuterated and non-deuterated compounds. oup.com

Chromatographic Separation: While stable isotope-labeled standards are designed to co-elute with their native counterparts, slight differences in retention time can sometimes occur. Molecular modeling can help to understand the interactions with the stationary phase and predict the chromatographic behavior of deuterated compounds. oup.com

Spectroscopic Properties: Quantum chemical methods can predict how deuteration will affect a molecule's spectroscopic signature, such as its vibrational (infrared) or NMR spectra. ajchem-a.comschrodinger.comaanda.org

These predictive models help in understanding the fundamental behavior of this compound and can aid in method development and interpretation of analytical results. arxiv.orgosti.gov

In Silico Modeling of Environmental Fate and Metabolic Pathways

Understanding the environmental fate and metabolism of procymidone is crucial for risk assessment. In silico models can predict how the fungicide and, by extension, its deuterated form might behave in various environmental compartments and biological systems. jst.go.jpmdpi.com

Computational approaches can model key processes:

Degradation: Models can predict the susceptibility of procymidone to abiotic (e.g., hydrolysis, photolysis) and biotic (microbial) degradation in soil and water. Researchers have identified degradation products of procymidone and speculated on its degradation pathway in soil using advanced analytical techniques, providing data that can be used to build and validate in silico models. mdpi.com

Adsorption and Mobility: The tendency of procymidone to bind to soil particles (adsorption) or move through the soil profile (mobility) can be estimated using models based on its chemical structure and properties. mdpi.com

Metabolism: The metabolic pathways of procymidone in different species can be predicted using software that simulates enzymatic reactions. jst.go.jp While the metabolic fate of this compound is expected to be very similar to procymidone, kinetic isotope effects could potentially lead to minor differences in the rates of certain metabolic reactions.

These in silico tools are becoming increasingly important in regulatory toxicology and environmental science, offering a way to prioritize chemicals for further testing and reduce reliance on animal studies. nih.govacs.org

Role in Interdisciplinary Environmental and Agricultural Science Research

This compound, the deuterium-labeled analog of the fungicide procymidone, serves as a critical tool in interdisciplinary environmental and agricultural science research. Its primary application lies in its use as an internal standard for the quantitative analysis of procymidone residues in various complex matrices. lcms.cz The near-identical chemical and physical properties of this compound to its non-labeled counterpart, coupled with its distinct mass difference, make it an ideal surrogate for tracking and quantifying the parent compound during analytical procedures. restek.com

In environmental science, the monitoring of pesticide residues in soil, water, and biota is crucial for assessing environmental contamination and understanding the fate and transport of these chemicals. iaea.orgdatahorizzonresearch.com The use of isotopically labeled standards like this compound is indispensable for achieving accurate and reliable quantification in these studies. europa.eu When added to a sample at the beginning of the extraction process, this compound can compensate for analyte losses that may occur during sample preparation and cleanup, as well as for variations in instrument response, a phenomenon known as the matrix effect. lcms.czeuropa.eu This ensures a higher degree of accuracy in determining the concentration of procymidone, even at trace levels.

In the realm of agricultural science, ensuring food safety and managing crop health are paramount. datahorizzonresearch.com Regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides in food products. To enforce these regulations, highly accurate analytical methods are required. Deuterated internal standards, such as this compound, are integral to these methods, particularly when using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). lcms.czeuropa.eu These methods allow for the highly selective and sensitive detection of pesticide residues in complex food matrices. lcms.cz The use of this compound helps to ensure that the reported concentrations of procymidone are accurate, which is vital for both consumer safety and international trade.

Interactive Data Table: Applications of this compound in Research

| Research Area | Specific Application | Analytical Technique | Key Benefit |

| Environmental Science | Monitoring procymidone residues in soil and water | LC-MS/MS, GC-MS/MS | Correction for matrix effects, improved accuracy |

| Agricultural Science | Quantifying procymidone in crops | LC-MS/MS | Ensuring compliance with MRLs, food safety |

| Ecotoxicology | Studying the bioaccumulation of procymidone in organisms | Mass Spectrometry | Accurate determination of tissue concentrations |

Future Perspectives in Isotope-Labeled Compound Research

The field of isotope-labeled compounds, including deuterated standards like this compound, is continually evolving, with several key trends shaping its future. These advancements promise to enhance the precision, efficiency, and scope of research in environmental and agricultural sciences.

One of the primary future directions is the development of more efficient and cost-effective synthesis methods for isotopically labeled compounds. Innovations in synthetic chemistry, such as catalytic isotope exchange and the use of deuterated reagents, are making the production of these standards more accessible to the broader scientific community. resolvemass.ca The integration of flow chemistry, an automated and continuous synthesis process, is expected to improve the scalability, safety, and yield of labeled compound synthesis. adesisinc.com

Another significant trend is the expansion of the library of available isotopically labeled standards. While standards exist for many common pesticides, there is a growing need for labeled analogs of new and emerging contaminants, as well as their metabolites. This will enable more comprehensive monitoring and risk assessment.

The future will also see an increased application of stable isotope-labeled compounds in metabolic and mechanistic studies within environmental and agricultural contexts. globalinsightservices.com For instance, they can be used to trace the metabolic fate of pesticides in plants and soil microorganisms, providing valuable insights into degradation pathways and potential environmental impacts. iaea.org This knowledge is crucial for developing more sustainable agricultural practices and effective bioremediation strategies.

Interactive Data Table: Future Trends in Isotope-Labeled Compound Research

| Future Trend | Description | Potential Impact |

| Advanced Synthesis | Development of more efficient and scalable synthesis methods like flow chemistry. | Increased availability and reduced cost of labeled standards. |

| Expanded Compound Libraries | Synthesis of labeled analogs for a wider range of emerging contaminants and metabolites. | More comprehensive environmental and agricultural monitoring. |

| Improved Analytical Techniques | Increased use of high-resolution mass spectrometry (HR-MS) and advanced data analysis. | Higher precision, accuracy, and efficiency in quantification. |

| Metabolic and Mechanistic Studies | Application in tracing the fate and transformation of compounds in environmental and biological systems. | Deeper understanding of environmental processes and development of sustainable practices. |

Q & A

Q. What is the role of Procymidox-d6 as an internal standard in LC-MS/MS quantification of procymidone residues?

this compound is used to correct for matrix effects, ionization efficiency, and extraction variability in LC-MS/MS workflows. To implement it:

- Prepare a deuterated standard spiked at a consistent concentration pre-extraction.

- Validate by comparing recovery rates between this compound and native procymidone across matrices (e.g., soil, plant tissues) .

- Use isotopic peak separation (≥3 m/z difference) to avoid cross-talk in mass spectrometry .

Q. How should this compound stock solutions be prepared to ensure stability and accuracy?

- Dissolve this compound in acetonitrile or methanol (HPLC-grade) at 1 mg/mL.

- Store at -20°C in amber glass vials to prevent photodegradation.

- Verify stability via periodic LC-UV analysis (e.g., degradation <2% over 6 months) .

Q. What chromatographic conditions optimize separation of this compound from its non-deuterated analog?

- Column: C18 reversed-phase (e.g., 2.6 µm, 100 Å pore size).

- Mobile phase: Gradient elution with 0.1% formic acid in water/acetonitrile.

- Retention time shift (~0.3–0.5 min) between this compound and procymidone confirms separation .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound recovery rates across heterogeneous environmental samples?

Contradictions often arise from matrix-specific interferences. Mitigation strategies include:

- Matrix-matched calibration : Prepare standards in blank sample extracts to mimic environmental matrices.

- Standard addition method : Spike known this compound concentrations into samples to quantify recovery drift.

- Statistical analysis : Use ANOVA to identify significant variability sources (e.g., pH, organic content) .

Q. What experimental designs validate the isotopic purity of this compound under varying storage conditions?

- Stability study : Store aliquots at -20°C, 4°C, and 25°C; analyze via high-resolution MS monthly for isotopic impurity (<0.1% non-deuterated species).

- Forced degradation : Expose to UV light, heat (40°C), and acidic/alkaline conditions to assess robustness.

- Data interpretation : Apply kinetic modeling to predict degradation pathways and shelf-life .

Q. How to optimize this compound synthesis protocols to achieve >99.5% deuterium incorporation?

- Deuteration method : Use catalytic exchange (e.g., D₂O with Pd/C catalyst) or custom synthesis via deuterated precursors.

- Quality control : Characterize via NMR (²H integration) and LC-HRMS.

- Troubleshooting : If incorporation <99%, purify via preparative HPLC or repeat exchange cycles .

Methodological Considerations

Q. What statistical approaches resolve signal suppression effects when using this compound in complex matrices?

- Internal standard normalization : Calculate response ratios (analyte/IS) to correct suppression.

- Multivariate regression : Correlate suppression magnitude with matrix properties (e.g., lipid content).

- Limit of quantification (LOQ) : Reassess using signal-to-noise (S/N ≥10) post-correction .

Q. How to design a reproducibility study for this compound-based methods across laboratories?

- Inter-laboratory validation : Distribute identical samples spiked with this compound to ≥3 labs.

- Parameters : Assess precision (%RSD), accuracy (recovery %), and LOQ variability.

- Reporting : Use standardized templates (e.g., ISO/IEC 17025) to document deviations .

Data Analysis and Interpretation

Q. Why might this compound calibration curves exhibit non-linearity in certain pH ranges?

Q. How to differentiate between this compound degradation and matrix interference in longitudinal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.